3,4-Diethyl-2-methyl-6-(trifluoromethyl)quinoline
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Overview
Description
3,4-Diethyl-2-methyl-6-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethyl-2-methyl-6-(trifluoromethyl)quinoline typically involves the cyclocondensation of 2-trifluoromethylaniline with appropriate aldehydes or ketones under basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium tert-butoxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclocondensation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Diethyl-2-methyl-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
3,4-Diethyl-2-methyl-6-(trifluoromethyl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential antibacterial, antiviral, and antimalarial activities.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for treating infectious diseases and cancer.
Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 3,4-Diethyl-2-methyl-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target sites, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline: Known for its antibacterial activity.
8-Difluoroquinoline: Exhibits antiviral properties.
4-Methylquinoline: Used in the synthesis of antimalarial drugs.
Uniqueness
3,4-Diethyl-2-methyl-6-(trifluoromethyl)quinoline is unique due to the presence of both diethyl and trifluoromethyl groups, which enhance its chemical stability and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H16F3N |
---|---|
Molecular Weight |
267.29 g/mol |
IUPAC Name |
3,4-diethyl-2-methyl-6-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C15H16F3N/c1-4-11-9(3)19-14-7-6-10(15(16,17)18)8-13(14)12(11)5-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
VMTLMOXWCQMTAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=CC(=CC2=C1CC)C(F)(F)F)C |
Origin of Product |
United States |
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